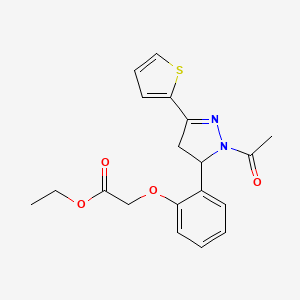

ethyl 2-(2-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-(2-acetyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-3-24-19(23)12-25-17-8-5-4-7-14(17)16-11-15(18-9-6-10-26-18)20-21(16)13(2)22/h4-10,16H,3,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJCPPBVECWRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Phenoxyacetic Acid Ester Formation: The phenoxyacetic acid ester can be formed by esterification of phenoxyacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thio derivatives.

Scientific Research Applications

Ethyl 2-(2-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting inflammation or cancer.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole and thiophene rings can engage in π-π interactions with aromatic amino acids in proteins, while the acetyl group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Table 1: Comparison of Physical Properties

The target compound’s melting point and yield are inferred from structurally similar derivatives, which typically exhibit yields of 50–58% and melting points between 128–200°C depending on substituent bulk and polarity .

Spectroscopic and Analytical Data

- 1H NMR : Pyrazoline protons (H4 and H5) in diastereotopic environments resonate at δ 3.0–4.0 ppm, while acetyl methyl groups appear at δ 2.1–2.3 ppm. Thiophene protons (δ 6.8–7.5 ppm) exhibit distinct splitting patterns compared to phenyl substituents .

- 13C NMR : The thiophene carbons (C2–C5) show characteristic shifts at δ 125–140 ppm, differing from halogenated phenyl carbons (e.g., δ 128–137 ppm for 14h) .

- HRMS : Experimental [M+H]+ values align with calculated masses (e.g., 14h: 414.83 vs. 414.85), confirming structural integrity .

Biological Activity

Ethyl 2-(2-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a thiophene ring, a pyrazoline moiety, and an ethoxyacetate group, which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological activities of this compound have been explored through various studies.

Antimicrobial Activity

A significant aspect of the biological activity of this compound is its antimicrobial properties. Studies have shown that derivatives containing pyrazoline and thiophene rings demonstrate substantial antibacterial and antifungal activities.

These results indicate that the compound has promising potential as an antimicrobial agent.

Anticancer Activity

Research into the anticancer properties of similar compounds suggests that this compound may inhibit cancer cell proliferation. For instance, studies involving pyrazoline derivatives have shown significant cytotoxic effects against various cancer cell lines.

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the thiophene and pyrazoline rings may interact with specific biological targets such as enzymes involved in cell signaling pathways or microbial metabolism.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls.

- Cytotoxicity Assay : Another investigation assessed the cytotoxic effects on human cancer cell lines using MTT assays. The results demonstrated that treatment with the compound led to increased apoptosis in cancer cells, suggesting potential for therapeutic applications.

Q & A

Q. What are the common synthetic routes for ethyl 2-(2-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate?

The compound is typically synthesized via condensation reactions. A key step involves refluxing intermediates like thiophen-2-yl derivatives with phenoxyacetate precursors in ethanol or 1,4-dioxane under acidic or basic conditions. Purification often includes recrystallization from ethanol or DMF-EtOH mixtures .

Q. How is the structural integrity of this compound verified in synthetic chemistry research?

Structural confirmation employs spectroscopic techniques:

- IR spectroscopy to identify functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹).

- 1H/13C NMR to resolve aromatic protons, thiophene, and pyrazole ring signals.

- X-ray crystallography for absolute configuration determination, as seen in related pyrazole-thiazole hybrids .

Q. What solvents and catalysts are optimal for its synthesis?

Ethanol and 1,4-dioxane are common solvents. Triethylamine or hydrochloric acid is used as a catalyst, depending on the reaction step. For example, triethylamine facilitates nucleophilic substitutions in thioacetate formation .

Q. How is purity assessed post-synthesis?

Purity is confirmed via melting point analysis, elemental analysis (C, H, N), and chromatographic methods (TLC, HPLC). Recrystallization from DMF-EtOH (1:1) is standard for removing impurities .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrazole ring formation?

Yield optimization involves:

- Temperature control : Prolonged reflux (5–8 hours) ensures complete cyclization.

- Catalyst screening : Transition metal catalysts (e.g., ZnCl₂) may enhance dihydropyrazole formation.

- Solvent polarity adjustment : Polar aprotic solvents like DMF improve intermediate solubility .

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

Contradictions arise from tautomerism or crystallographic packing effects. Solutions include:

Q. How are structure-activity relationships (SARs) evaluated for biological activity?

SAR studies involve:

- Functional group modification : Substituting thiophene with other aryl groups to assess antimicrobial activity.

- Molecular docking : Simulating interactions with targets like cyclooxygenase or fungal CYP51 (e.g., docking scores correlate with IC₅₀ values) .

Q. What methodologies identify metabolic pathways or degradation products?

- In vitro assays : Liver microsome models track metabolic transformations (e.g., acetyl group hydrolysis).

- LC-MS/MS : Detects degradation products under acidic/alkaline conditions, guided by fragmentation patterns .

Q. How can analogs enhance pharmacological properties like bioavailability?

Strategies include:

- Ester-to-acid conversion : Hydrolyzing the ethyl ester to improve solubility.

- Prodrug design : Introducing biodegradable moieties (e.g., glycosylation) for targeted release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.